molecular formula C19H17F3N2O2S2 B2960060 2-((4-(Isopropyl)phenyl)sulfonyl)-3-((4-(trifluoromethylthio)phenyl)amino)prop-2-enenitrile CAS No. 1025153-58-5

2-((4-(Isopropyl)phenyl)sulfonyl)-3-((4-(trifluoromethylthio)phenyl)amino)prop-2-enenitrile

Cat. No. B2960060
CAS RN: 1025153-58-5
M. Wt: 426.47
InChI Key: TXHUSXOUGQNKSY-PDGQHHTCSA-N
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Description

Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the functional groups present. For example, the amino group could participate in acid-base reactions, the nitrile group could undergo hydrolysis to form a carboxylic acid, and the phenyl group could undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Enzymatic Resolution and Precursor Synthesis

Research on enzymatic resolution has led to the synthesis of enantiomerically pure compounds that serve as precursors for antibiotics like thiamphenicol and florfenicol. This approach involves using amidase from specific bacteria to separate unwanted enantiomers, highlighting a method for obtaining enantiopure amino acids starting from substituted benzaldehydes (Kaptein et al., 1998).

Catalytic Processes for Sulfonation

The development of catalytic processes for selective sulfonation represents another application area. For instance, a catalytic meta sulfonation of 2-phenylpyridines with sulfonyl chlorides using (arene)ruthenium(II) complexes showcases a novel approach to achieving regioselectivity in reactions that involve chelation-assisted cyclometalation (Saidi et al., 2011).

Synthesis and Decomposition Studies

Studies on the synthesis and decomposition of compounds such as benzenediazonium tris((trifluoromethyl)sulfonyl)methanide explore the formation and thermal behavior of these entities, contributing to our understanding of their stability and reactivity (Zhu & Desmarteau, 1993).

Lipase-Mediated Kinetic Resolution

The use of lipase-mediated kinetic resolution to obtain high enantiomeric purity of compounds like 1,1,1-trifluoro-3-(phenylthio)propan-2-ol demonstrates the utility of enzymatic methods in synthesizing intermediates for further chemical reactions, such as the preparation of epoxides (Shimizu et al., 1996).

Regiocontrolled Synthesis of Polysubstituted Pyrroles

The regiocontrolled synthesis of polysubstituted pyrroles from terminal alkynes, sulfonyl azides, and allenes through nickel(0) catalysis reveals a pathway to synthesize complex heterocyclic structures, offering insights into the versatility of organic synthesis strategies (Miura et al., 2013).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with carbon-centered radical intermediates .

Mode of Action

The compound contains a trifluoromethyl group, which plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group can undergo a process known as trifluoromethylation, which involves the addition of a trifluoromethyl group to a molecule . The compound also contains a sulfonyl group, which is traditionally a nucleophilic trifluoromethylating agent . Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .

Biochemical Pathways

The trifluoromethylation process can affect various biochemical pathways, particularly those involving carbon-centered radical intermediates .

Pharmacokinetics

The presence of the trifluoromethyl group can potentially influence these properties, as it is known to enhance the lipophilicity and metabolic stability of pharmaceutical compounds .

Result of Action

The trifluoromethylation process can result in the modification of molecules, potentially altering their biological activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the trifluoromethylation process can be influenced by factors such as temperature, light, and the presence of other chemical species .

properties

IUPAC Name

(Z)-2-(4-propan-2-ylphenyl)sulfonyl-3-[4-(trifluoromethylsulfanyl)anilino]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2S2/c1-13(2)14-3-9-17(10-4-14)28(25,26)18(11-23)12-24-15-5-7-16(8-6-15)27-19(20,21)22/h3-10,12-13,24H,1-2H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHUSXOUGQNKSY-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)SC(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)SC(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(Isopropyl)phenyl)sulfonyl)-3-((4-(trifluoromethylthio)phenyl)amino)prop-2-enenitrile

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